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1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one

Cat. No.: B2604172
CAS No.: 1367933-93-4
M. Wt: 161.16
InChI Key: PHHIODXFAYDXOS-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Biology

Fused heterocyclic systems are integral to the advancement of chemical biology and pharmaceutical development. fiveable.me Their complex, rigid structures often form the backbone of numerous natural products and synthetic bioactive compounds. ias.ac.inairo.co.in The fusion of different heterocyclic rings, such as the nitrogen-containing pyridine (B92270) and oxygen-containing furan (B31954), results in novel molecules with distinct electronic properties and enhanced biological activity compared to their individual components. ias.ac.in

The unique three-dimensional architecture of these systems allows for precise interactions with biological targets like enzymes and receptors, which is a critical aspect of rational drug design. fiveable.me This structural rigidity can lead to higher binding affinity and selectivity, potentially improving the efficacy of therapeutic agents. ias.ac.in Consequently, fused heterocycles are extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. airo.co.inontosight.airesearchgate.net Their versatility makes them valuable building blocks in the synthesis of complex molecules and serves as a foundation for developing new therapeutic agents for treating intricate diseases. fiveable.meias.ac.in

Overview of Furo[3,2-c]pyridine (B1313802) Ring System Architectures and Isomerism

The Furo[3,2-c]pyridine ring system is a specific arrangement created by the fusion of a furan ring and a pyridine ring. This fusion results in a bicyclic heteroaromatic scaffold. The combination of the π-excessive furan ring and the π-deficient pyridine ring gives rise to unique chemical properties.

Isomerism is a key feature of furopyridines. The fusion of a furan and a pyridine ring can occur in six different ways, leading to six distinct isomers, each with a unique spatial arrangement and electronic distribution. The Furo[3,2-c]pyridine structure is an analog of isoquinoline. The specific arrangement of the heteroatoms (oxygen in the furan ring and nitrogen in the pyridine ring) and the points of fusion define the chemical reactivity and potential biological activity of each isomer. This structural diversity is a significant area of exploration for chemists seeking to develop novel compounds with tailored properties.

Isomer NameFusion Pattern
Furo[2,3-b]pyridine (B1315467)Furan fused at the 'b' face of pyridine
Furo[3,2-b]pyridine (B1253681)Furan fused at the 'b' face of pyridine
Furo[2,3-c]pyridine (B168854)Furan fused at the 'c' face of pyridine
Furo[3,2-c]pyridine Furan fused at the 'c' face of pyridine
Furo[3,4-b]pyridineFuran fused at the 'b' face of pyridine
Furo[3,4-c]pyridine (B3350340)Furan fused at the 'c' face of pyridine

The synthesis of a specific isomer like Furo[3,2-c]pyridine requires careful control over reaction conditions to ensure the desired regioselectivity. Researchers have developed various synthetic strategies to access these scaffolds, often involving multi-step reactions or elegant cascade processes that form multiple chemical bonds in a single operation.

Contextualization of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one within Furo[3,2-c]pyridine Research

The specific compound, this compound, features an ethanone (B97240) (acetyl) group substituted at the 2-position of the Furo[3,2-c]pyridine core. While extensive research has been conducted on the broader class of Furo[3,2-c]pyridine derivatives, particularly in the context of their potential as antipsychotic agents and their interactions with serotonin (B10506) and dopamine (B1211576) receptors, specific detailed studies on this compound are less prevalent in publicly accessible literature. nih.gov

However, the presence of the acetyl group at the 2-position is highly significant from a synthetic chemistry perspective. Ketones are versatile functional groups that serve as crucial intermediates for a wide array of chemical transformations. The acetyl moiety in this compound can be readily modified to introduce further complexity and diversity into the scaffold.

Potential synthetic transformations for the acetyl group include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol, which may itself exhibit interesting biological properties or serve as a precursor for esterification or etherification reactions. bldpharm.com

Oxidation: Oxidation reactions can convert the acetyl group into other functional groups.

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Claisen condensations.

Substitution Reactions: The acetyl group can be a precursor for creating other functional groups, such as amines via reductive amination.

Therefore, this compound is best contextualized as a valuable building block for the synthesis of a library of more complex Furo[3,2-c]pyridine derivatives. By leveraging the reactivity of the acetyl group, medicinal chemists can systematically modify the structure to explore structure-activity relationships (SAR) and develop novel compounds with potentially enhanced pharmacological profiles. The investigation of such derivatives is a common strategy in the quest for new therapeutic agents targeting a range of diseases. beilstein-journals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B2604172 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one CAS No. 1367933-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-furo[3,2-c]pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHIODXFAYDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Characterization of 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 One

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

The mass spectrum of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is anticipated to exhibit a distinct fragmentation pattern, primarily dictated by the acetyl substituent and the stability of the fused furopyridine heterocyclic system. The molecular ion peak (M+) would be clearly observable, and its fragmentation would likely proceed through several key pathways.

A primary and highly characteristic fragmentation event is the α-cleavage of the acetyl group. libretexts.orgyoutube.com This process involves the homolytic cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable acylium ion, [M-15]⁺, which is often observed as a prominent peak in the mass spectra of acetyl-substituted compounds.

Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the furopyridine ring. This would lead to the generation of a furopyridin-2-yl cation and an acetyl radical. However, the most dominant fragmentation is expected to be the loss of the entire acetyl group as a radical, resulting in a fragment corresponding to the furopyridine cation.

Further fragmentation of the furopyridine ring system itself can also occur. This may involve the loss of carbon monoxide (CO) from the furan (B31954) moiety or hydrogen cyanide (HCN) from the pyridine (B92270) ring, leading to smaller fragment ions. The relative intensities of these fragment peaks provide valuable information for the structural elucidation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
[M]+[C₉H₇NO₂]⁺Molecular Ion
[M-15]+[C₈H₄NO₂]⁺Loss of a methyl radical (•CH₃) via α-cleavage
[M-43]+[C₇H₄NO]⁺Loss of an acetyl radical (•COCH₃)
VariableSmaller fragmentsRing cleavage (e.g., loss of CO, HCN)

X-ray Crystallography for Absolute Stereochemistry and Fused-Ring Geometry

The fusion of the electron-rich furan ring with the electron-deficient pyridine ring is expected to result in a relatively flat molecular structure. ontosight.ai Bond lengths within the heterocyclic system are anticipated to be intermediate between typical single and double bonds, indicative of aromatic character. The acetyl group attached at the 2-position of the furan ring will likely exhibit some degree of rotational freedom around the C-C single bond connecting it to the ring. However, steric interactions and electronic effects may favor a conformation where the carbonyl group is coplanar with the furopyridine ring to maximize conjugation.

Table 2: Predicted X-ray Crystallographic Parameters for this compound

ParameterPredicted Value/Observation
Molecular GeometryLargely planar fused ring system
Bond Lengths (Ring)Intermediate between single and double bonds
Conformation of Acetyl GroupPotentially coplanar with the ring system
Intermolecular Interactionsπ–π stacking, C—H···O, and C—H···N hydrogen bonds

Vibrational Spectroscopy (IR, Raman, SERS) for Functional Group Identification

Vibrational spectroscopy provides a powerful tool for the identification of functional groups within this compound. The infrared (IR) and Raman spectra are expected to display characteristic bands corresponding to the vibrations of the acetyl group, the furan ring, and the pyridine ring. researchgate.netup.ac.za

The most prominent feature in the IR spectrum is anticipated to be a strong absorption band in the region of 1660-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl group conjugated with the aromatic system. daneshyari.comdergipark.org.tr The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹.

The furan ring should exhibit characteristic vibrations including the C-O-C stretching mode, typically found in the 1000-1300 cm⁻¹ region, and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The pyridine ring will also contribute to the spectrum with its own set of characteristic vibrations, including C=N and C=C stretching modes, as well as in-plane and out-of-plane bending vibrations. nih.govresearchgate.net

Raman spectroscopy will provide complementary information, with the aromatic ring vibrations often showing strong Raman scattering. Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to enhance the Raman signals, providing greater sensitivity and more detailed structural information, particularly regarding the orientation of the molecule on a metal surface.

Table 3: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic (Furopyridine)
1690-1660C=O stretchAcetyl
1600-1450C=C and C=N stretchPyridine and Furan Rings
1300-1000C-O-C stretchFuran Ring
Below 1000Ring bending modesFuropyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the conjugated π-system of the furopyridine ring and the acetyl chromophore. scielo.org.za The spectrum will likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.netwikipedia.org

The π → π* transitions, which involve the excitation of electrons from bonding to antibonding π-orbitals, are typically observed as intense absorption bands at shorter wavelengths. The extended conjugation of the furopyridine system is expected to result in absorption maxima in the UV region. The n → π* transitions, involving the excitation of non-bonding electrons (from the oxygen of the furan and carbonyl groups, and the nitrogen of the pyridine ring) to an antibonding π*-orbital, are generally weaker and appear at longer wavelengths.

The presence of the acetyl group, a chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted furopyridine core, due to the extension of the conjugated system. The solvent environment can also influence the positions of the absorption bands, with polar solvents often causing shifts in the n → π* transitions.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

Transition TypeExpected Wavelength Range (nm)Characteristics
π → π200-300High intensity absorption
n → π300-400Low intensity absorption, sensitive to solvent polarity

Reactivity and Chemical Transformations of 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 One and Its Furo 3,2 C Pyridine Core

Reactions Involving the Furan (B31954) Ring Moiety

The furan ring in the furo[3,2-c]pyridine (B1313802) system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. However, its reactivity is modulated by the fused pyridine ring and the electron-withdrawing acetyl substituent at the C-2 position.

Electrophilic substitution on the furo[3,2-c]pyridine core is expected to occur preferentially on the electron-rich furan ring. The most likely position for substitution is C-3, as the C-2 position is occupied by the acetyl group. The acetyl group is deactivating, making electrophilic substitution on the furan ring more challenging compared to the unsubstituted furo[3,2-c]pyridine.

Nitration: Studies on related benzo[b]furo[2,3-c]pyridines have shown that nitration proceeds on the benzene (B151609) ring portion of the molecule. For the furo[3,2-c]pyridine core itself, nitration would be directed to the furan ring. However, the presence of the deactivating acetyl group at C-2 in 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one would likely necessitate harsh reaction conditions, which might lead to degradation of the starting material.

Bromination: Bromination is a common electrophilic substitution reaction for furan and its derivatives. The synthesis of compounds like 2-(Bromomethyl)furo[3,2-c]pyridine involves the bromination of a precursor, indicating that the furo[3,2-c]pyridine core can undergo this transformation. For this compound, bromination would be anticipated to occur at the C-3 position.

Table 1: Predicted Electrophilic Substitution Reactions on the Furan Ring

Reaction Reagent Predicted Major Product Conditions
Nitration HNO₃/H₂SO₄ 1-{3-Nitro-furo[3,2-c]pyridin-2-yl}ethan-1-one Harsh conditions may be required
Bromination Br₂/Solvent 1-{3-Bromo-furo[3,2-c]pyridin-2-yl}ethan-1-one Controlled conditions

Lithiation and Subsequent Functionalization

Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. Studies on various furopyridine isomers, such as furo[2,3-c]pyridine (B168854) and furo[3,2-b]pyridine (B1253681), have demonstrated that regioselective lithiation can be achieved, allowing for the introduction of a wide range of electrophiles.

For the furo[3,2-c]pyridine core, lithiation is expected to occur on the furan ring at the C-3 position due to the directing effect of the furan oxygen atom and the influence of the fused pyridine ring. The resulting 3-lithio intermediate can then be trapped with various electrophiles to introduce new functional groups. The acetyl group at C-2 would likely remain intact under these conditions, provided that a non-nucleophilic base like lithium diisopropylamide (LDA) is used at low temperatures to prevent addition to the carbonyl group.

Table 2: Examples of Functionalization via Lithiation at C-3

Electrophile Reagent Example Resulting Functional Group Product Name Example
Alkyl halide CH₃I -CH₃ 1-{3-Methyl-furo[3,2-c]pyridin-2-yl}ethan-1-one
Carbonyl compound (CH₃)₂CO -C(OH)(CH₃)₂ 1-{3-(1-Hydroxy-1-methylethyl)furo[3,2-c]pyridin-2-yl}ethan-1-one
Silyl halide (CH₃)₃SiCl -Si(CH₃)₃ 1-{3-(Trimethylsilyl)furo[3,2-c]pyridin-2-yl}ethan-1-one

Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium (B1214612) atom. This process is often used to study the reactivity and electronic properties of specific positions within a molecule. The rate of exchange can provide insights into the acidity of the C-H bonds and the stability of the corresponding carbanionic intermediates.

In the context of this compound, H-D exchange would be expected to occur most readily at the C-3 position of the furan ring under basic or acid-catalyzed conditions. The protons of the methyl group of the acetyl substituent would also be susceptible to exchange, particularly under basic conditions, via the formation of an enolate. The relative rates of exchange would depend on the specific reaction conditions. Studying the H-D exchange kinetics could provide valuable information about the electron distribution within the furo[3,2-c]pyridine ring system.

Reactions Involving the Pyridine Ring Moiety

The pyridine ring in the furo[3,2-c]pyridine system is electron-deficient and is therefore susceptible to nucleophilic attack, especially when activated by a good leaving group or by N-oxidation.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of the furo[3,2-c]pyridine core typically requires an activating group, such as a halogen, at the 4- or 7-positions (corresponding to the α- and γ-positions relative to the pyridine nitrogen). Research has shown that chloro derivatives of furo[3,2-c]pyridine can undergo nucleophilic substitution with various nucleophiles. For instance, a chlorine atom at the C-4 position can be displaced by alkoxides and amines.

The synthesis of 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives, which have shown potential as antipsychotic agents, further illustrates the utility of nucleophilic substitution on this ring system. Starting from a 4-chloro-furo[3,2-c]pyridine precursor, the piperazine (B1678402) moiety can be introduced via an SNAr reaction. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

The nitrogen atom of the pyridine ring can be oxidized to form a furo[3,2-c]pyridine N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the reactivity of the pyridine ring. The N-oxide is more susceptible to both electrophilic and nucleophilic attack.

The N-oxide can be functionalized in several ways. For instance, reaction with trimethylsilyl (B98337) cyanide (TMSCN) can introduce a cyano group at the C-4 position. The N-oxide functionality activates the positions α and γ to the nitrogen for nucleophilic attack. The oxygen atom can be subsequently removed by deoxygenation, for example with PCl₃, to restore the pyridine ring. This two-step process allows for the introduction of nucleophiles at positions that are not reactive in the parent heterocycle.

Table 3: Functionalization of Furo[3,2-c]pyridine via N-Oxidation

Step Reagent(s) Intermediate/Product Purpose
1. N-Oxidation m-CPBA Furo[3,2-c]pyridine N-oxide Activation of the pyridine ring
2. Functionalization TMSCN, Et₃N 4-Cyano-furo[3,2-c]pyridine N-oxide Introduction of a cyano group
3. Deoxygenation PCl₃ or PPh₃ 4-Cyano-furo[3,2-c]pyridine Restoration of the pyridine ring

Wittig-Horner Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for the formation of alkenes from carbonyl compounds with high stereoselectivity, typically favoring the (E)-isomer. organic-chemistry.orgmdpi.com This reaction involves the use of a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide used in the standard Wittig reaction. organic-chemistry.org While specific examples of Wittig-Horner reactions on this compound are not extensively documented in the literature, the reactivity of analogous 2-acetyl heterocyclic compounds, such as 2-acetylpyridines, provides a strong basis for predicting its behavior.

The acetyl group of this compound would be expected to react with stabilized phosphonate ylides, generated by treating a phosphonate ester with a base, to yield the corresponding α,β-unsaturated alkenes. The general mechanism involves the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, followed by the elimination of a dialkyl phosphate (B84403) to form the double bond. organic-chemistry.org

Table 1: Predicted Products of Wittig-Horner Reaction with this compound

Phosphonate ReagentPredicted Alkene ProductExpected Stereoselectivity
Triethyl phosphonoacetateEthyl 3-(furo[3,2-c]pyridin-2-yl)but-2-enoatePredominantly (E)-isomer
Diethyl (cyanomethyl)phosphonate3-(Furo[3,2-c]pyridin-2-yl)but-2-enenitrilePredominantly (E)-isomer
Diethyl benzylphosphonate2-(1-Phenylprop-1-en-2-yl)furo[3,2-c]pyridineMixture of (E) and (Z) isomers

The stereochemical outcome of the Wittig-Horner reaction is influenced by the nature of the phosphonate ylide and the reaction conditions. mdpi.com Stabilized ylides, such as those derived from phosphonoacetates, typically yield (E)-alkenes with high selectivity. organic-chemistry.org

Transformations of the Ethan-1-one Side Chain

The ethan-1-one side chain of this compound offers a versatile handle for a variety of chemical transformations, primarily involving the reactivity of the carbonyl group and the adjacent α-carbon.

Reduction: The carbonyl group of the ethan-1-one moiety can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, converting ketones to alcohols without affecting other functional groups like esters or amides. commonorganicchemistry.commasterorganicchemistry.com The reduction of this compound with NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) would be expected to yield 1-(furo[3,2-c]pyridin-2-yl)ethan-1-ol.

Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. For instance, Claisen-Schmidt or crossed-aldol condensations with aromatic aldehydes would lead to the formation of α,β-unsaturated ketones, often referred to as chalcones. researchgate.netrsc.orgichem.md These reactions are typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. rsc.org The resulting chalcone (B49325) analogues of furo[3,2-c]pyridine could serve as precursors for the synthesis of other heterocyclic systems. rsc.orgichem.md

Table 2: Examples of Predicted Condensation Reactions

ReactantProduct TypePotential Application
BenzaldehydeFuro[3,2-c]pyridinyl chalconePrecursor for flavonoids, pyrazolines
4-MethoxybenzaldehydeMethoxy-substituted chalconeModulation of electronic properties
2-PyridinecarboxaldehydeBis-heterocyclic chalconeLigand for metal complexes

Halogenation: The α-carbon of the ethan-1-one side chain can be halogenated under either acidic or basic conditions. missouri.edulibretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in mono-halogenation. libretexts.org In contrast, base-promoted halogenation occurs via an enolate and can lead to poly-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org For the synthesis of a mono-halo derivative, such as 2-bromo-1-{furo[3,2-c]pyridin-2-yl}ethan-1-one, acidic conditions would be preferable. missouri.edu These α-halo ketones are valuable synthetic intermediates. libretexts.org

Alkylation: The α-carbon can also be alkylated by treating the corresponding enolate with an alkyl halide. The formation of the enolate requires a strong base, such as lithium diisopropylamide (LDA), to ensure complete deprotonation and avoid self-condensation. youtube.com The enolate then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction. youtube.com This allows for the introduction of various alkyl groups at the α-position, leading to a diverse range of derivatives. Enantioselective alkylation of similar 2-alkylpyridines has been achieved using chiral lithium amides, suggesting that stereocontrolled functionalization of the ethan-1-one side chain may be possible. nih.gov

Tandem and Cascade Reactions for Complex Derivative Synthesis

Tandem and cascade reactions offer an efficient approach to building molecular complexity from relatively simple starting materials in a single operation. While specific cascade reactions initiating from this compound are not well-documented, the furo[3,2-c]pyridine core itself can be synthesized through cascade processes. beilstein-journals.orgnih.gov For example, a Pictet-Spengler reaction has been utilized for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov

The functional groups present in this compound could potentially be exploited in tandem reactions. For instance, a derivative formed from a Wittig-Horner reaction could undergo a subsequent intramolecular cyclization, or an α-functionalized derivative could participate in a multi-component reaction to construct more elaborate fused heterocyclic systems. The development of such tandem reactions would be a valuable strategy for the diversity-oriented synthesis of novel furo[3,2-c]pyridine derivatives.

Regioselectivity and Stereoselectivity in Furo[3,2-c]pyridine Reactions

The regioselectivity of reactions on the furo[3,2-c]pyridine ring system is influenced by the electronic nature of the fused rings and the directing effects of existing substituents. The pyridine ring is generally electron-deficient, while the furan ring is electron-rich. Electrophilic aromatic substitution would be expected to occur preferentially on the furan ring. The precise position of substitution would depend on the reaction conditions and the directing influence of the acetyl group and the pyridine nitrogen.

In terms of stereoselectivity, reactions involving the ethan-1-one side chain offer opportunities for creating chiral centers. As mentioned, the reduction of the carbonyl group can generate a stereocenter, and while reduction with NaBH₄ would typically yield a racemic mixture, the use of chiral reducing agents could potentially lead to an enantioselective synthesis of the corresponding alcohol. Similarly, the α-alkylation of the ketone can be performed enantioselectively, as has been demonstrated for related 2-alkylpyridines. nih.gov The development of stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds for biological evaluation.

Computational and Theoretical Investigations of 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 One

Quantum Chemical Calculations (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the molecular geometry and electronic properties of complex organic molecules like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with an appropriate basis set, researchers can calculate the equilibrium structure corresponding to the minimum energy on the potential energy surface. nih.gov

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the geometries of the fused furan (B31954) and pyridine (B92270) rings and the orientation of the acetyl group. Conformational analysis is particularly important for the acetyl moiety, as its rotation relative to the furo[3,2-c]pyridine (B1313802) plane can influence the molecule's electronic properties and steric interactions. The planarity of the fused ring system is also a critical aspect of its structure.

Table 1: Key Geometrical Parameters from DFT Optimization

Parameter Description
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-O, C=N, C=C, C-H).
Bond Angles (°) The angle formed between three connected atoms.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical parameter for determining a molecule's chemical stability, reactivity, and electrical transport properties. irjweb.comemerginginvestigators.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich furo[3,2-c]pyridine ring system, while the LUMO may be localized more towards the acetyl group and the pyridine ring. The energy of this gap can also be correlated with the wavelengths of light the compound absorbs, as measured by UV-Vis spectroscopy. schrodinger.com

Table 2: Frontier Molecular Orbital Properties

Orbital/Parameter Description Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. youtube.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. youtube.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the molecule's electron density surface. researchgate.net

Different colors on the MEP surface represent varying potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are expected around the carbonyl oxygen and the nitrogen atom of the pyridine ring. nih.gov Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov The MEP surface provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Reactivity Descriptors and Global/Local Reactivity Indices (e.g., Fukui Functions)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.com These descriptors provide a general measure of the molecule's stability and reactivity.

Table 3: Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons. irjweb.com
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates a higher propensity for chemical reactions.

While global descriptors describe the molecule as a whole, local reactivity indices identify the reactivity of specific atomic sites. The Fukui function, f(r), is a prominent local descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system changes. ias.ac.in Condensed Fukui functions are used to determine the most likely sites for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0) within the this compound molecule. researchgate.netresearchgate.net

Electron Density Analysis (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF))

The analysis of the electron density (ρ(r)) provides a deeper understanding of chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, analyzes the topology of the electron density. unito.it By locating critical points in the density, AIM can identify atoms, bonds, rings, and cages. The properties at a bond critical point (BCP)—a saddle point in the electron density between two nuclei—can be used to characterize the nature of the chemical bond (e.g., covalent vs. ionic interactions). ias.ac.inunito.it

The Electron Localization Function (ELF) offers a powerful method for mapping electron pair probability in a molecule. wikipedia.org An ELF analysis provides a clear visualization of core electron shells, covalent bonds, and lone pairs, often described as a faithful representation of the Lewis bonding model. wikipedia.orgresearchgate.netscispace.com For this compound, ELF would distinctly show the localization of electrons in the C=O double bond, the C-O and C-N bonds of the heterocyclic rings, and the lone pairs on the oxygen and nitrogen atoms. jussieu.frjussieu.fr

Spectroscopic Property Predictions (e.g., Theoretical IR, UV-Vis, NMR)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum for this compound would show characteristic absorption bands corresponding to specific vibrational modes, such as the C=O stretching of the ketone, C-O-C stretching of the furan ring, and various C-H and C=C/C=N stretching and bending modes of the aromatic system. scielo.org.zavscht.cz

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. scielo.org.za This allows for the prediction of the maximum absorption wavelengths (λmax) for this compound, which are typically associated with π → π* and n → π* electronic transitions, often involving the HOMO and LUMO. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnanobioletters.com These predicted values for the various hydrogen and carbon atoms in this compound can be directly compared to experimental NMR data to aid in the assignment of signals and confirm the structural characterization of the molecule. ipb.pt

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method can provide detailed insights into the conformational dynamics of this compound, its interaction with solvent molecules, and its binding mode with potential biological targets.

Hypothetical Application in Drug Discovery:

In the context of drug discovery, MD simulations could be employed to investigate the interaction of this compound with a specific protein target. For instance, based on the known activities of related furopyrimidine derivatives as kinase inhibitors, one could hypothesize a study where this compound is docked into the active site of a kinase, such as PI3K or AKT. nih.govrsc.org An MD simulation would then be performed on the resulting protein-ligand complex to assess its stability and characterize the binding interactions.

The simulation would involve placing the docked complex in a periodic box of water molecules and ions to mimic physiological conditions. The system's energy would be minimized, followed by a gradual heating and equilibration phase before the production run, during which the trajectory data is collected.

Potential Research Findings from MD Simulations:

Analysis of the MD trajectory could yield valuable information, including:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex over the simulation time. A stable RMSD would suggest a stable binding mode.

Key Amino Acid Interactions: The simulation can reveal which amino acid residues in the active site form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Conformational Changes: MD simulations can capture any conformational changes in the protein or the ligand upon binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to estimate the binding free energy of the ligand to the protein.

A hypothetical data table summarizing potential findings from an MD simulation of this compound with a target protein is presented below.

Simulation ParameterHypothetical Value/ObservationSignificance
Simulation Time100 nsProvides a reasonable timescale to assess binding stability.
RMSD of Ligand~1.5 ÅIndicates stable binding within the active site.
Key H-Bonding ResiduesLys78, Asp150Highlights critical interactions for ligand affinity.
Dominant Interaction TypeHydrophobicSuggests the nature of the binding pocket.
Estimated Binding Free Energy-45 kcal/molPredicts a strong binding affinity.

Such detailed atomic-level insights are invaluable for structure-based drug design, enabling the rational modification of the lead compound to improve its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. elsevierpure.com

Hypothetical QSAR Study for Furopyridine Derivatives:

A QSAR study could be conducted on a series of this compound analogues to understand the structural requirements for a particular biological activity, for example, as CDK2 inhibitors, drawing parallels from studies on other furopyridine derivatives. nih.govresearchgate.net

The first step in such a study would be to synthesize or computationally design a diverse set of derivatives by modifying the substituents on the furo[3,2-c]pyridine core or the acetyl group. The biological activity (e.g., IC50 values) of these compounds would then be determined experimentally.

Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Molecular connectivity indices, Wiener index.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model would be developed that correlates a combination of these descriptors with the observed biological activity.

Example of a Hypothetical QSAR Equation:

A plausible, albeit hypothetical, QSAR equation for a series of furopyridine derivatives could be:

pIC50 = 0.85 * LogP - 0.12 * Molar_Refractivity + 1.5 * Dipole_Moment + 2.5

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for the activity, while increased bulkiness (Molar Refractivity) is detrimental.

The predictive power of the QSAR model would be rigorously validated using internal (cross-validation) and external (a set of compounds not used in model development) validation techniques. A statistically robust and predictive QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Hypothetical Data for a QSAR Study:

The following table illustrates the kind of data that would be generated and used in a QSAR study of this compound analogues.

CompoundObserved pIC50Predicted pIC50LogPMolar RefractivityDipole Moment
Analogue 15.25.12.145.32.8
Analogue 25.85.92.548.13.1
Analogue 34.94.81.850.22.6
Analogue 46.16.02.846.53.5
Analogue 55.55.62.347.02.9

Similarly, QSPR models could be developed to predict various physicochemical properties of these compounds, such as solubility, melting point, or chromatographic retention times, which are crucial for drug development.

Biological Research and Mechanistic Studies of Furo 3,2 C Pyridine Derivatives

Modulation of Kinase Activity

Furo[3,2-c]pyridine (B1313802) derivatives have been investigated for their ability to modulate the activity of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Inhibition of B-Raf Kinase and Downstream Signaling Pathways

While direct studies on 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one and its close derivatives as B-Raf inhibitors are not extensively documented in the available literature, research on isomeric furo[2,3-c]pyridine (B168854) scaffolds provides insights into the potential of the broader furopyridine class. A series of furo[2,3-c]pyridine indanone oximes have been identified as highly potent and selective inhibitors of B-Raf kinase nih.govresearchgate.net. The development of these compounds evolved from initial hits identified through virtual and high-throughput screening of imidazo[1,2-a]pyrazines nih.govresearchgate.net. B-Raf is a key component of the MAPK/ERK signaling pathway, and its inhibition can block downstream signaling, which is crucial in cancers driven by B-Raf mutations f1000research.combohrium.com. However, specific inhibitory activity and effects on downstream signaling pathways by furo[3,2-c]pyridine derivatives remain an area for further investigation.

Targeting Cdc-like Kinases (CLKs)

Cdc-like kinases (CLKs) are dual-specificity protein kinases that play a significant role in the regulation of RNA splicing. Their dysregulation has been linked to various diseases, making them attractive therapeutic targets researchgate.netresearchgate.net. Research into the kinase inhibitory activity of furopyridine scaffolds has identified the furo[3,2-b]pyridine (B1253681) core as a novel scaffold for potent and highly selective inhibitors of CLKs researchgate.netnih.govresearchgate.net. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors researchgate.netresearchgate.net. While these findings are for the furo[3,2-b]pyridine isomer, they suggest that the furo[3,2-c]pyridine core may also have potential as a scaffold for the development of CLK inhibitors. Direct studies on furo[3,2-c]pyridine derivatives are needed to confirm this hypothesis.

Inhibition of SIRT1

Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. SIRT1, in particular, has been studied as a potential target for various diseases. Research on the related furo[3,2-b]pyridine scaffold has shown that some derivatives exhibit inhibitory activity against SIRT1 nih.govbenthamdirect.com. One particular furo[3,2-b]pyridine derivative demonstrated both encouraging growth inhibition of cancer cell lines and inhibition of SIRT1 nih.govbenthamdirect.com. In a separate study, the replacement of a thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine-6-carboxamide led to a 15–40-fold reduction in potency against SIRT1, SIRT2, and SIRT3, indicating that the nature of the fused ring system is critical for activity acs.org. These findings suggest that the furo[3,2-c]pyridine scaffold warrants investigation for its potential to modulate sirtuin activity.

Interaction with Other Kinase Families (e.g., BTK, JAKs, AKT1, EGFR, c-Met)

Furo[3,2-c]pyridine derivatives and their related isomers have been explored for their interactions with a variety of other kinase families.

Bruton's Tyrosine Kinase (BTK): While direct evidence for furo[3,2-c]pyridine derivatives as BTK inhibitors is limited, research on the related benzofuro[3,2-b]pyridin-2(1H)-one scaffold has identified dual inhibitors of BTK and PI3Kδ nih.gov. This suggests that the broader benzofuro-pyridine framework can be adapted to target BTK.

Janus Kinases (JAKs): A series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives have been developed as potent inhibitors of the Janus kinase (JAK) family nih.govresearchgate.net. One compound from this series, compound 7j, was found to strongly inhibit all four isoforms of JAK kinases nih.govresearchgate.net. This compound also demonstrated favorable pharmacokinetic properties and anti-inflammatory efficacy in vivo, highlighting the potential of the furo[3,2-c]pyridine scaffold in developing treatments for immune-mediated inflammatory diseases nih.govresearchgate.net.

CompoundTarget Kinase(s)Potency/ActivityReference
7jJAK1, JAK2, JAK3, TYK2Strong inhibition of all four isoforms nih.govresearchgate.net

AKT1: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. Studies on the isomeric furo[2,3-d]pyrimidine scaffold have led to the discovery of dual inhibitors of PI3K and AKT nih.gov. Additionally, furo[2,3-b]pyridine (B1315467) derivatives have been investigated as potential AKT1 inhibitors nih.gov. These findings suggest that the furopyrimidine core is a viable starting point for the development of AKT inhibitors.

Epidermal Growth Factor Receptor (EGFR): The EGFR is a key target in cancer therapy. Research on the isomeric furo[2,3-d]pyrimidine scaffold has identified dual inhibitors of EGFR and HER2 nih.gov. A recent study on furan[3,2-c]pyridine derivatives showed potent cytotoxic activity against esophageal cancer cell lines, with molecular docking studies suggesting a potential binding interaction with EGFR mdpi.com.

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumorigenesis and metastasis. A series of novel 6-aminofuro[3,2-c]pyridines have been identified as potent and selective inhibitors of both c-Met and RON kinases nih.govresearchgate.net. One notable compound, OSI-296, demonstrated efficacy in in vivo tumor xenograft models with oral dosing nih.govresearchgate.net.

CompoundTarget Kinase(s)IC50 (nM)Reference
OSI-296c-Met, RONPotent and selective nih.govresearchgate.net

Agonistic Activity on Toll-like Receptor 8 (TLR8)

Toll-like receptor 8 (TLR8) is a component of the innate immune system, and its activation can lead to a Th1-polarizing immune response, which is beneficial for vaccine adjuvants and cancer immunotherapy. While research has been conducted on related heterocyclic systems, direct and conclusive evidence for the agonistic activity of this compound or its close derivatives on TLR8 is not well-documented in the available literature. A study on furo[2,3-c]quinolines and their regioisomeric furo[3,2-c]quinolines was conducted to evaluate their TLR8 agonistic activity. While the study identified potent and pure TLR8 agonists within the furo[2,3-c]quinoline series, the detailed activity of the furo[3,2-c]quinoline isomers was not the primary focus of the published abstract. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings have been identified as new pharmacophores with potential antipsychotic activity, showing potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, but weak interaction with the dopamine (B1211576) D2 receptor nih.gov. Further investigation is required to fully characterize the interaction of furo[3,2-c]pyridine derivatives with TLR8.

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis, and its induction is a key mechanism of action for many anticancer drugs. The apoptosis-inducing potential of furo[3,2-c]pyridine derivatives is an emerging area of research. A study on the related furo[3,2-b]pyridine scaffold found that one derivative not only inhibited the growth of breast cancer cell lines but also showed apoptosis-inducing potential in MCF-7 cells nih.govbenthamdirect.com. Furthermore, a recent investigation into novel furan[3,2-c]pyridine derivatives demonstrated significant cytotoxic activity against esophageal cancer cell lines mdpi.com. While potent cytotoxicity often implies the induction of apoptosis, the specific apoptotic pathways triggered by these furo[3,2-c]pyridine derivatives have not been fully elucidated. In contrast, studies on pyrano[3,2-c]pyridones, which share a similar fused heterocyclic structure, have shown that these compounds can induce apoptosis in Jurkat cells nih.gov. The development of a novel furo[3,2-c]pyridine-based photosensitizer has also been reported for the photodynamic ablation of Gram-positive bacteria, a process that involves cell death, albeit through a different mechanism than classical apoptosis nih.gov. Further research is necessary to delineate the precise mechanisms by which furo[3,2-c]pyridine derivatives may induce apoptosis in cancer cells.

Modulation of Cellular Signaling Pathways Beyond Kinases (e.g., NF-κB, Hedgehog)

While research into the kinase inhibitory activity of furopyridines is extensive, studies have also explored their impact on other critical cellular signaling pathways, including the Hedgehog (Hh) and Nuclear Factor-κB (NF-κB) pathways.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several human cancers. Research has identified the furo[3,2-b]pyridine core, an isomer of the furo[3,2-c]pyridine scaffold, as a novel framework for developing potent modulators of this pathway. researchgate.netnih.gov A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were inactive as kinase inhibitors, were found to be sub-micromolar modulators of Hedgehog signaling. researchgate.netnih.govresearchgate.net This discovery highlights the potential of the furopyridine scaffold to serve as a template for agents that can regulate cell growth and differentiation through the Hh pathway, offering a promising avenue for anticancer drug development. researchgate.netnih.gov The Hh pathway's role in malignancy involves the regulation of Gli-mediated transcription of genes controlling processes like apoptosis, proliferation, and cell cycle. nih.gov

The Nuclear Factor-κB (NF-κB) family of transcription factors are central regulators of the immune and inflammatory responses and play a key role in cancer development and cell survival. nih.govmdpi.com The development of selective inhibitors for the kinases that regulate this pathway, such as IκB kinases (IKKs), is a significant therapeutic goal. nih.gov In this context, a novel series of inhibitors for IKKα, a key regulator of the non-canonical NF-κB pathway, has been developed based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold. nih.gov Compounds from this series demonstrated high potency and selectivity for IKKα over the related IKKβ in vitro, and effectively engaged the IKKα target in cancer cell lines. nih.gov While these compounds are not furo[3,2-c]pyridines, this research underscores the utility of related fused pyridine (B92270) heterocyclic systems in selectively targeting components of the NF-κB signaling cascade. nih.gov

Receptor Binding Studies

Derivatives of the furo[3,2-c]pyridine scaffold have been evaluated for their affinity towards various neurotransmitter receptors, revealing a distinct pharmacological profile.

Studies on arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system have demonstrated potent affinity for serotonin 5-HT₁ and 5-HT₂ receptors. nih.gov This interaction is a key component of their potential antipsychotic activity. The serotonin receptors are a group of G protein-coupled receptors that influence a wide range of biological and neurological processes, including mood, cognition, and sleep. wikipedia.org

Furthermore, research into the isomeric furo[3,2-b]pyridine scaffold has identified these compounds as effective bioisosteres of indole analogues that act as 5-HT₁F receptor agonists. nih.gov This work led to the identification of a potent and selective 5-HT₁F receptor agonist with potential for treating acute migraine, showcasing the therapeutic versatility of the furopyridine core in targeting specific serotonin receptor subtypes. nih.gov

In contrast to their high affinity for serotonin receptors, the interaction of the aforementioned furo[3,2-c]pyridine derivatives with the dopamine D₂ receptor was found to be weak. nih.gov This selectivity is noteworthy, as D₂ receptor affinity is a common feature of many antipsychotic drugs. nih.gov The weak interaction suggests that the antipsychotic-like effects observed for these compounds may be mediated through a mechanism that is not primarily dependent on D₂ receptor blockade, distinguishing them from traditional neuroleptics. nih.gov This highlights a potential for developing agents with novel mechanisms of action and possibly different side-effect profiles.

Table 1: Receptor Binding Profile of Furo[3,2-c]pyridine Derivatives
Receptor TargetAffinity/Interaction LevelReference
Serotonin 5-HT₁Potent nih.gov
Serotonin 5-HT₂Potent nih.gov
Dopamine D₂Weak nih.gov
Adrenoceptor α₁, α₂Investigated nih.gov

Based on available scientific literature, the direct interactions of this compound or its close derivatives with Gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors have not been extensively characterized. These receptors are fundamental to inhibitory and excitatory neurotransmission in the central nervous system, respectively. nih.govelifesciences.org While various studies explore the complex relationship between GABAergic and glutamatergic systems, including the modulation of GABA release by NMDA receptors, specific research linking the furo[3,2-c]pyridine scaffold to these targets is not prominent in published findings. nih.govelifesciences.org

Mechanistic Insights into Antimicrobial Activity

The antimicrobial properties of pyridine-based compounds are well-documented, with their mechanism of action often linked to their chemical structure. researchgate.netnih.gov For certain pyridinium salts, the antimicrobial activity is attributed to their surface-active properties, which disrupt bacterial cell membranes and walls, leading to cell death. mdpi.com

A specific and novel mechanism has been elucidated for a furo[3,2-c]pyridine-based photosensitizer, LIQ-TF. nih.gov This compound exhibits aggregation-induced emission (AIE) and functions as a photosensitizer for the specific imaging and photodynamic ablation of Gram-positive bacteria. nih.gov The mechanism of action involves the efficient generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (˙OH), upon irradiation with light. nih.gov These highly reactive species induce oxidative stress, leading to the destruction of bacterial cells. This photodynamic approach offers a targeted antimicrobial strategy with potential for combating drug-resistant bacteria. nih.gov

Table 2: Antimicrobial Mechanism of a Furo[3,2-c]pyridine-based Photosensitizer
Compound TypeMechanismKey FeaturesTarget OrganismsReference
Furo[3,2-c]pyridine AIE Photosensitizer (LIQ-TF)Photodynamic Therapy (PDT)Generation of Reactive Oxygen Species (¹O₂, ˙OH) upon photoirradiationGram-positive bacteria nih.gov

Antifungal Mechanisms

The antifungal mechanisms of furo[3,2-c]pyridine derivatives are not yet fully elucidated. However, drawing parallels from other nitrogen-containing heterocyclic antifungal agents, several potential modes of action can be hypothesized. A common target for antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol, a vital component of the membrane. mdpi.com Some pyridine derivatives have been shown to inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. mdpi.com Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane integrity and function. Another potential mechanism could involve the inhibition of other essential fungal enzymes, such as those involved in cell wall synthesis, like β-(1,3)-glucan synthase. mdpi.com The presence of the furo[3,2-c]pyridine scaffold may facilitate binding to the active sites of these fungal-specific enzymes.

Antiviral Mechanisms

The antiviral activity of fused pyridine heterocycles is an area of active research. dntb.gov.uanih.gov The structural resemblance of the furo[3,2-c]pyridine core to natural purines suggests that these compounds could act as nucleoside analogues, interfering with viral nucleic acid synthesis. dntb.gov.ua Potential antiviral mechanisms for pyridine-containing compounds include the inhibition of viral enzymes that are crucial for replication, such as reverse transcriptase, polymerase, or protease. nih.goveurekaselect.com These derivatives can also inhibit viral entry into host cells, prevent viral uncoating, or block the release of new viral particles. mdpi.com The specific antiviral mechanism is highly dependent on the nature and substitution pattern of the furo[3,2-c]pyridine derivative and the type of virus being targeted. eurekaselect.com

Photosensitization for Antimicrobial Applications

Furo[3,2-c]pyridine derivatives have emerged as promising scaffolds for the development of photosensitizers for antimicrobial photodynamic therapy (aPDT). nih.gov aPDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are highly cytotoxic to microorganisms. nih.govnih.govmdpi.com

A novel furo[3,2-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) characteristics has been developed. nih.gov This photosensitizer, upon light irradiation, demonstrated high efficiency in generating both singlet oxygen and hydroxyl radicals. nih.gov This dual ROS generation is advantageous for broad-spectrum antimicrobial activity, as different ROS can target various cellular components, including lipids, proteins, and nucleic acids, leading to rapid microbial cell death. nih.gov The cationic nature of some of these photosensitizers can facilitate their binding to the negatively charged surfaces of bacterial cells, enhancing the targeted photodynamic effect. mdpi.com This approach is particularly promising for combating multidrug-resistant bacteria, as the mechanism of action is non-specific and less likely to induce resistance. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis of Furo[3,2-c]pyridine Biological Activities

The biological activity of furo[3,2-c]pyridine derivatives is significantly influenced by the nature, position, and stereochemistry of substituents on the heterocyclic core. While a detailed SAR for this compound is not extensively documented, general SAR principles for pyridine and related fused heterocyclic systems can provide valuable insights. nih.govresearchgate.net

In the context of antiviral activity, SAR studies on various pyridine-fused heterocycles have shown that modifications to the side chains can drastically alter the inhibitory profile against different viruses and viral enzymes. nih.goveurekaselect.com The size, shape, and electronic nature of the substituents can influence the binding affinity of the molecule to the viral target.

The following table summarizes general SAR findings for related pyridine derivatives:

ModificationImpact on Biological ActivityReference(s)
Introduction of electron-withdrawing groupsCan enhance antimicrobial activity nih.govresearchgate.net
Addition of lipophilic moietiesMay improve cell penetration and antimicrobial potency nih.gov
Substitution on the pyridine ringInfluences polarity, lipophilicity, and hydrogen bonding capacity, affecting overall biological activity dntb.gov.ua
Alteration of side chainsCan significantly change antiviral specificity and potency nih.goveurekaselect.com

Comparative Biological Activity with Related Heterocycles

One such comparison is with the thieno[3,2-c]pyridine ring system, where the furan (B31954) oxygen is replaced by a sulfur atom. A study comparing arylpiperazine derivatives of both furo[3,2-c]pyridine and thieno[3,2-c]pyridine for potential antipsychotic activity revealed that while both scaffolds exhibited significant activity, their mechanisms of action were likely different. nih.govacs.org This suggests that the heteroatom in the five-membered ring plays a crucial role in the interaction with biological targets. Although this study was not focused on antimicrobial or antiviral activity, it highlights the distinct pharmacological profiles that can arise from subtle changes in the heterocyclic core.

Pyrrolopyridines, which contain a nitrogen atom in the five-membered ring instead of oxygen, represent another important class of related heterocycles. mdpi.com Derivatives of pyrrolopyridines have demonstrated a broad range of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.com The presence of the N-H group in the pyrrole ring provides a hydrogen bond donor capability that is absent in furo[3,2-c]pyridines, which can lead to different binding interactions with biological targets.

The following table provides a general comparison of the biological activities of furo[3,2-c]pyridines with some related heterocycles:

Heterocyclic SystemKey Structural Difference from Furo[3,2-c]pyridineReported Biological ActivitiesReference(s)
Thieno[3,2-c]pyridineSulfur atom instead of oxygen in the five-membered ringAntipsychotic, Antimicrobial nih.govacs.orgacs.org
PyrrolopyridineNitrogen atom instead of oxygen in the five-membered ringAntibacterial, Antifungal, Antiviral, Anticancer mdpi.com
Furo[2,3-b]pyridineDifferent fusion pattern of the furan and pyridine ringsKinase inhibition, Anticancer, Antiviral, Antimicrobial nih.gov

Advanced Research Applications and Future Directions

Applications in Materials Science Research

Potential as OLED Emitters

The rigid, planar structure and favorable electronic properties of the furo[3,2-c]pyridine (B1313802) core make it an excellent ligand candidate for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). When incorporated into iridium(III) complexes, these ligands facilitate highly efficient harnessing of both singlet and triplet excitons, a critical factor for achieving high device performance.

Research has demonstrated that furo[3,2-c]pyridine-based iridium complexes can function as exceptionally effective phosphors. acs.orgnih.gov By systematically modifying the molecular structure of the ligands attached to the iridium center, researchers have successfully tuned the emission colors of these complexes across the entire visible spectrum, from greenish-blue (477 nm) to deep-red (641 nm). acs.orgnih.govbohrium.com This tunability is crucial for the development of full-color OLED displays.

These emitters not only offer color versatility but also exhibit high efficiency. A novel complex, (pfupy)2Ir(acac), which replaces a sulfur atom with oxygen in a related ligand structure, demonstrated a blue-shifted emission to 538 nm and an improved photoluminescence quantum yield (PLQY) of 0.80. rsc.org Devices fabricated with this emitter achieved a record-high external quantum efficiency (EQE) of 30.5% without requiring special out-coupling technologies. rsc.org Furthermore, these devices showed remarkable stability at high brightness, with the EQE remaining at 25.6% at a luminance of 5000 cd/m², indicating a gentle efficiency roll-off. rsc.org

Another study focused on an orange-emitting complex, [(3,5-diMeOpfupy)2Ir(acac)], which was designed to be easily purified and suitable for low-cost solution-processing methods. researchgate.net This complex achieved a maximum current efficiency of 17.2 cd/A in a wet-processed device. researchgate.net The performance metrics for several experimental furo[3,2-c]pyridine-based OLED emitters are detailed below.

Emitter TypeEmission ColorMax. Emission (nm)PLQYMax. EQE (%)CIE Coordinates
Ir ComplexGreenish-Blue4770.55-0.7820.0(0.25, 0.48)
Ir ComplexGreen5380.8030.5(0.30, 0.58)
Ir ComplexGreenish-Yellow-0.55-0.7819.9(0.43, 0.54)
Ir ComplexOrange5980.328.9(0.60, 0.39)
Ir ComplexRed-0.10-0.3412.0(0.66, 0.32)
Ir ComplexDeep-Red6410.10-0.348.5(0.70, 0.29)

This table compiles data from multiple research sources. acs.orgbohrium.comrsc.orgresearchgate.net

Coordination Chemistry of Furo[3,2-c]pyridines with Metal Centers

The furo[3,2-c]pyridine scaffold contains a nitrogen atom within its pyridine (B92270) ring system that acts as an effective N-donor, enabling it to coordinate with a variety of metal centers. researchgate.net This property allows for the formation of diverse coordination complexes with unique thermal, spectral, magnetic, and electrochemical properties. researchgate.netresearchgate.net

The most extensively studied application of this coordination behavior is in the development of phosphorescent emitters for OLEDs, where furo[3,2-c]pyridine derivatives serve as cyclometalating ligands for iridium(III). acs.orgrsc.org In these complexes, the ligand typically forms a C^N bond with the iridium center, creating a stable, rigid structure that promotes efficient phosphorescence.

Beyond precious metals like iridium, the furo[3,2-c]pyridine framework has been shown to coordinate with other transition metals. For instance, the benzofuran-annulated derivative, Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, has been used to prepare complexes with copper(II) and cobalt(II). researchgate.net Specific examples include the dinuclear copper complex Cu₂(ac)₄(bfp)₂ and the mononuclear cobalt complex CoCl₂(bfp)₂, where 'bfp' represents the Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine ligand. researchgate.net Thermal analysis of these complexes revealed high stability, demonstrating the robustness of the metal-ligand bond. researchgate.net The versatility of the pyridine nitrogen as a coordination site suggests that a wide range of metal complexes with tailored properties could be synthesized. wikipedia.org

Future Research Perspectives and Challenges

The promising results from furo[3,2-c]pyridine-based compounds, especially in OLEDs, have opened several avenues for future research while also highlighting existing challenges.

A primary perspective is the continued design and synthesis of new furo[3,2-c]pyridine derivatives to achieve emitters with improved color purity, efficiency, and operational lifetime, particularly for the challenging deep-blue and pure-red regions of the spectrum. acs.orgnih.gov One identified strategy involves adding multiple methoxy (B1213986) groups to the ligand structure, which can help avoid the production of isomers, thereby simplifying purification and improving solubility for cost-effective solution-based processing. researchgate.net

A significant challenge in OLED technology is the phenomenon of "efficiency roll-off," where the device's efficiency decreases at high brightness levels. While some furo[3,2-c]pyridine emitters have shown remarkably gentle roll-off, further molecular engineering is needed to create emitters that maintain high efficiency under the demanding conditions required for commercial displays and lighting. rsc.org

Beyond OLEDs, the coordination chemistry of furo[3,2-c]pyridines remains a rich area for exploration. Future work could focus on synthesizing complexes with various transition metals to investigate their potential in catalysis, sensing, or as new magnetic materials. The development of multivalent furo[3,2-c]pyridine ligands, where multiple units are connected through spacers, could lead to materials with novel photophysical properties and applications. semanticscholar.org The exploration of synthetic methodologies, such as cascade reactions involving Sonogashira couplings, will continue to be crucial for accessing a wider diversity of these heterocyclic structures. semanticscholar.org

Q & A

Q. What are the common synthetic routes for preparing 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one, and what starting materials are typically involved?

The synthesis often involves coupling reactions between substituted furan and pyridine precursors. For example, Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions can introduce the ketone group. Key starting materials may include halogenated pyridine derivatives and acylating agents like acetyl chloride. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) significantly influence yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of aromatic protons in the fused furopyridine ring. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity by detecting impurities, as outlined in pharmaceutical standards .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Handle in a chemical fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust or vapors, and ensure proper ventilation to mitigate respiratory hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound when steric hindrance in the fused ring system limits reactivity?

Steric hindrance in the bicyclic structure can be mitigated by:

  • Using bulky Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to enhance electrophilic substitution.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Testing solvent systems with high polarity (e.g., DMF or DMSO) to stabilize intermediates .

Q. When computational models conflict with experimental reactivity data (e.g., unexpected electrophilic substitution sites), how should researchers validate their findings?

  • Cross-validate computational predictions (DFT or molecular dynamics) with experimental techniques like X-ray crystallography or 2D NMR (e.g., NOESY or HSQC) to confirm regiochemistry.
  • Conduct isotopic labeling studies (e.g., ¹³C or ²H) to track reaction pathways.
  • Compare results with structurally analogous compounds (e.g., substituted pyridines or furans) to identify electronic or steric outliers .

Q. In drug discovery, how is this compound utilized as a building block, and what modifications enhance its bioactivity?

This compound serves as a scaffold for kinase inhibitors or antimicrobial agents. Bioactivity enhancements include:

  • Introducing electron-withdrawing groups (e.g., -Cl or -F) to the pyridine ring to improve target binding.
  • Functionalizing the ketone group via reductive amination to generate secondary amines with improved solubility.
  • Incorporating heterocyclic extensions (e.g., imidazole or triazole) to modulate pharmacokinetic properties .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns) during structural elucidation?

  • Perform deuterium exchange experiments to identify exchangeable protons (e.g., -OH or -NH).
  • Use heteronuclear correlation spectroscopy (HMBC) to confirm coupling between protons and adjacent carbons.
  • Compare experimental data with spectral libraries of structurally similar compounds (e.g., furopyridine derivatives) .

Q. Methodological Notes

  • Data Contradiction Analysis : Always cross-check analytical results with orthogonal methods (e.g., LC-MS alongside NMR) to minimize artifacts .
  • Experimental Design : Prioritize DoE (Design of Experiments) approaches to systematically optimize reaction parameters like temperature, solvent, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.